molecular formula C16H21ClN4OS B4079485 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide

4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide

Cat. No. B4079485
M. Wt: 352.9 g/mol
InChI Key: YRQTZBIBMOHZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide increases the levels of endocannabinoids, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide has been shown to produce various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide has also been shown to improve cognitive function and reduce the symptoms of depression and anxiety in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide in lab experiments include its potent inhibition of FAAH, its ability to increase the levels of endocannabinoids, and its ability to produce various physiological effects. However, the limitations of using 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide in lab experiments include its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the research on 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide. One direction is to study the long-term effects of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide on the endocannabinoid system and its potential therapeutic applications. Another direction is to develop more selective inhibitors of FAAH that can produce similar effects without the potential toxicity of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide. Additionally, the development of new imaging techniques to visualize the endocannabinoid system in vivo could help to better understand the mechanisms of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide and other compounds that target the endocannabinoid system.
Conclusion:
In conclusion, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide is a chemical compound that has been widely used in scientific research as a tool to study the endocannabinoid system. Its potent inhibition of FAAH and ability to increase the levels of endocannabinoids make it a valuable tool for studying the physiological effects of the endocannabinoid system. However, its potential toxicity and the need for careful dosing and monitoring must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the mechanisms of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide and its potential therapeutic applications.

Scientific Research Applications

4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide has been widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, appetite, and mood. 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide has been shown to be a potent inhibitor of FAAH, which is involved in the metabolism of endocannabinoids. By inhibiting FAAH, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide increases the levels of endocannabinoids, which can then activate cannabinoid receptors and produce various physiological effects.

properties

IUPAC Name

4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4OS/c1-4-21-14(19-20-16(21)23)13(9-10(2)3)18-15(22)11-5-7-12(17)8-6-11/h5-8,10,13H,4,9H2,1-3H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQTZBIBMOHZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(CC(C)C)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide
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4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide
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4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide
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4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide
Reactant of Route 6
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide

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